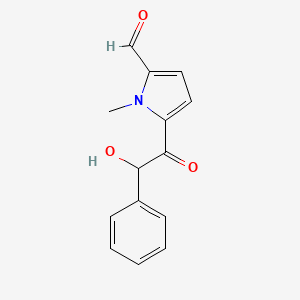
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- is a complex organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structure, which includes a hydroxyphenylacetyl group and a methyl group attached to the pyrrole ring.
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- can be achieved through various synthetic routes. One common method involves the condensation of 1H-pyrrole-2-carboxaldehyde with hydroxyphenylacetic acid in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete condensation. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents such as halogens or alkyl groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Scientific Research Applications
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxaldehyde: This compound lacks the hydroxyphenylacetyl and methyl groups, making it less complex and potentially less biologically active.
1H-Pyrrole-2-carboxaldehyde, 5-methyl-: This compound has a methyl group but lacks the hydroxyphenylacetyl group, which may result in different chemical and biological properties.
1H-Pyrrole-2-carboxaldehyde, 1-ethyl-: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.
The uniqueness of 1H-Pyrrole-2-carboxaldehyde, 5-(hydroxyphenylacetyl)-1-methyl- lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
828923-12-2 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-(2-hydroxy-2-phenylacetyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C14H13NO3/c1-15-11(9-16)7-8-12(15)14(18)13(17)10-5-3-2-4-6-10/h2-9,13,17H,1H3 |
InChI Key |
OGJCYMPTLWXQQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C(=O)C(C2=CC=CC=C2)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)
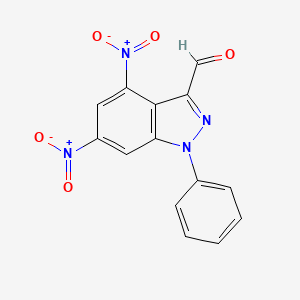
![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)

![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
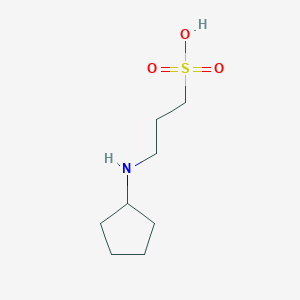
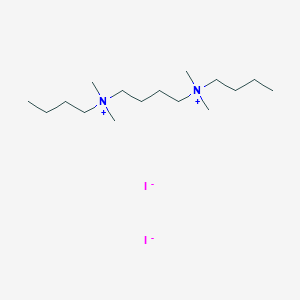
![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)
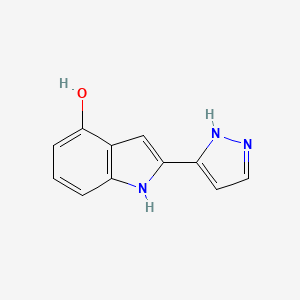
![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)
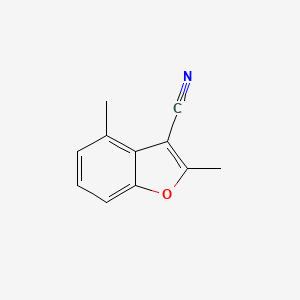
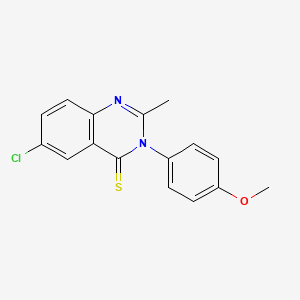
![Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-](/img/structure/B14220824.png)
